molecular formula C15H26ClNO4 B8122251 Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate

Cat. No.: B8122251
M. Wt: 319.82 g/mol
InChI Key: OYSAHCGWXDLZKO-LBPRGKRZSA-N
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Description

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate typically involves the protection of the amino group of an amino acid derivative with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using flow microreactor systems. These systems offer enhanced control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate involves its reactivity towards nucleophiles and electrophiles. The Boc protecting group can be removed under acidic conditions, revealing the free amine which can participate in further chemical reactions. The chloromethyl group can undergo nucleophilic substitution, forming new carbon-nitrogen or carbon-sulfur bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

chloromethyl (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26ClNO4/c1-15(2,3)21-14(19)17-12(13(18)20-10-16)9-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSAHCGWXDLZKO-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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